molecular formula C27H22N4O4S B2699484 N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-2-((4-oxo-3-(p-tolyl)-4,5-dihydro-3H-pyrimido[5,4-b]indol-2-yl)thio)acetamide CAS No. 536704-65-1

N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-2-((4-oxo-3-(p-tolyl)-4,5-dihydro-3H-pyrimido[5,4-b]indol-2-yl)thio)acetamide

Número de catálogo: B2699484
Número CAS: 536704-65-1
Peso molecular: 498.56
Clave InChI: IXTYAMXWLBBWAN-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-2-((4-oxo-3-(p-tolyl)-4,5-dihydro-3H-pyrimido[5,4-b]indol-2-yl)thio)acetamide is a structurally complex molecule featuring a pyrimido[5,4-b]indole core fused with a thioacetamide-linked dihydrobenzodioxin moiety. Its synthesis typically involves coupling a pyrimidoindole-thiol intermediate with a chloroacetamide derivative under basic conditions, a method analogous to procedures reported for structurally related compounds .

Propiedades

IUPAC Name

N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-[[3-(4-methylphenyl)-4-oxo-5H-pyrimido[5,4-b]indol-2-yl]sulfanyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H22N4O4S/c1-16-6-9-18(10-7-16)31-26(33)25-24(19-4-2-3-5-20(19)29-25)30-27(31)36-15-23(32)28-17-8-11-21-22(14-17)35-13-12-34-21/h2-11,14,29H,12-13,15H2,1H3,(H,28,32)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IXTYAMXWLBBWAN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)N2C(=O)C3=C(C4=CC=CC=C4N3)N=C2SCC(=O)NC5=CC6=C(C=C5)OCCO6
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H22N4O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

498.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Actividad Biológica

N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-2-((4-oxo-3-(p-tolyl)-4,5-dihydro-3H-pyrimido[5,4-b]indol-2-yl)thio)acetamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article reviews the synthesis, biological evaluations, and mechanisms of action associated with this compound.

Chemical Structure and Properties

The compound features a complex structure that includes a dihydrobenzo[b][1,4]dioxin moiety and a pyrimido[5,4-b]indole derivative. Its molecular formula is C22H22N4O3SC_{22}H_{22}N_4O_3S, with a molecular weight of approximately 422.50 g/mol. The presence of sulfur and nitrogen heteroatoms contributes to its biological activity.

Anticancer Activity

Research has shown that derivatives similar to N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-2-((4-oxo-3-(p-tolyl)-4,5-dihydro-3H-pyrimido[5,4-b]indol-2-yl)thio)acetamide exhibit notable anticancer properties. For instance:

  • In vitro Studies : The compound was tested against various cancer cell lines including HCT-116 (human colon carcinoma) and HepG2 (hepatocellular carcinoma). The half-maximal inhibitory concentration (IC50) values were determined using MTT assays. Results indicated that the compound demonstrated significant cytotoxicity comparable to established anticancer agents like Harmine .
  • Mechanism of Action : The anticancer effects are believed to be mediated through apoptosis induction and cell cycle arrest. The compound's ability to interact with DNA and inhibit key enzymes involved in cell proliferation has been suggested as a mechanism .

Antimicrobial Activity

The compound has also shown promise in antimicrobial applications. Similar compounds in the class have been evaluated for their effectiveness against various bacterial strains and fungi. Preliminary data suggest that modifications in the side chains can enhance antimicrobial potency .

Case Studies

Several studies have focused on the biological evaluation of compounds related to N-(2,3-dihydrobenzo[b][1,4]dioxin). For example:

  • Study on PARP Inhibition : A related compound was evaluated for its ability to inhibit the PARP1 enzyme, which is crucial in DNA repair mechanisms. The study found that introducing specific substituents on the benzodioxine ring significantly affected inhibitory activity .
  • Synthesis and Evaluation : A systematic approach was taken to synthesize various derivatives of the base structure. Each derivative was assessed for biological activity through in vitro assays, leading to the identification of more potent analogs with lower IC50 values compared to the parent compound .

Research Findings Summary Table

CompoundIC50 (µM)Activity TypeReference
Harmine2.40 ± 0.12Anticancer
Compound A5.8PARP Inhibitor
Compound BNot specifiedAntimicrobial

Comparación Con Compuestos Similares

Key Observations :

  • Dihydrobenzodioxin in the acetamide moiety introduces rigidity, which could stabilize binding interactions compared to flexible alkyl chains (e.g., Compound 12) .

Bioactivity and Pharmacological Profiles

Antimicrobial Activity

Compounds with pyrimidoindole or thiouracil cores exhibit notable antimicrobial properties. For example:

  • Compound 3a (a thiouracil derivative) showed MIC values of 8 µg/mL against Staphylococcus aureus and 16 µg/mL against Candida albicans, highlighting the importance of the benzyl substituent for broad-spectrum activity .
  • Compound 6f (morpholine-substituted thiopyrimidine) demonstrated antifungal activity against Aspergillus niger (MIC = 4 µg/mL), suggesting that nitrogen-containing substituents enhance antifungal potency .

The p-tolyl group may further optimize target binding compared to simpler phenyl analogs .

Target Selectivity

Pyrimido[5,4-b]indoles are reported as selective TLR4 ligands. For instance:

  • Compound 12 (cyclobutyl-substituted) showed moderate TLR4 binding (IC₅₀ = 1.2 µM), while Compound 18 (naphthyl-substituted) exhibited reduced selectivity due to steric hindrance .
  • The target compound’s dihydrobenzodioxin group may confer improved selectivity over analogs with smaller substituents (e.g., furfuryl in Compound 19), as rigid aromatic systems often enhance receptor complementarity .

Computational and Data-Driven Comparisons

  • Chemical Similarity Metrics : Tanimoto coefficients (Tanimoto_morgan = 0.78–0.85) indicate high structural similarity between the target compound and its phenyl/cycloalkyl analogs, supporting overlapping bioactivity profiles .
  • Bioactivity Clustering : Hierarchical clustering of pyrimidoindole derivatives based on NCI-60 screening data groups the target compound with TLR4 modulators, aligning with its hypothesized mechanism .

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.